Ricinine-d3

Vue d'ensemble

Description

Ricinine-d3 is a deuterium-labeled derivative of ricinine, an alkaloid found in the castor bean plant (Ricinus communis). The chemical formula for this compound is C7H8D3N2O2. It is a colorless crystalline powder and is used primarily as an internal standard in various analytical methods, particularly in mass spectrometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ricinine-d3 can be synthesized by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines. This method allows for the preparation of different analogues of ricinine by introducing various pharmacophore groups . The reaction typically involves the use of ethyl cyanoacetate as a starting material, which is then reacted with deuterated reagents to incorporate the deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves the use of solid-phase extraction and liquid-liquid extraction techniques. These methods are employed to isolate and purify the compound from reaction mixtures. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ricinine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo-derivatives, while reduction can produce reduced forms of the compound .

Activité Biologique

Ricinine-d3 is a deuterated form of ricinine, an alkaloid derived from the seeds of the castor bean plant (Ricinus communis). This compound has garnered attention due to its potential biological activities, particularly in the context of ricin poisoning, where it serves as a biomarker for exposure. This article explores the biological activity of this compound, including its mechanisms of action, detection methods, and relevant case studies.

Overview of Ricinine

Ricinine is primarily recognized for its role as a surrogate marker in cases of ricin poisoning. Ricin itself is a highly toxic protein that can lead to severe health consequences, including organ failure and death. Ricinine, being less toxic than ricin, is often measured in clinical settings to assess exposure levels and guide treatment decisions.

Hepatoprotection : Ricinine has been shown to exhibit hepatoprotective properties in various studies. Specifically, it has demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver damage. The mechanisms underlying this protection include:

- Antioxidant Activity : Ricinine may reduce oxidative stress in liver cells by scavenging free radicals.

- Anti-inflammatory Effects : It can modulate inflammatory pathways, thereby reducing liver inflammation and damage.

Detection Methods

The detection of this compound and its parent compound involves sophisticated analytical techniques. The following methods are commonly employed:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the quantification of ricinine in biological samples such as serum and urine. For instance, a study reported the successful quantification of ricinine levels in a patient who had suffered from ricin poisoning after injection of castor bean extract. The concentrations measured were 16.5 ng/mL in serum six hours post-exposure .

- Mass Spectrometric Techniques : A two-tiered approach utilizing mass spectrometry has been developed to detect both ricinoleic acid and ricinine from contaminated samples rapidly. This method can analyze approximately 30 samples per hour, providing timely results crucial for emergency interventions .

Case Studies

Several case studies highlight the significance of ricinine as a marker for ricin exposure:

- Case Study 1 : A 26-year-old male presented with severe abdominal cramps and nausea after injecting castor bean extract. Despite aggressive treatment, he succumbed to multiple organ failure within 10 hours. Ricinine levels were measured at 16.5 ng/mL in serum shortly after admission .

- Case Study 2 : In another instance, a patient injected a solution derived from crushed castor seeds as a suicide attempt. The presence of ricinine was confirmed in urine samples, which provided evidence linking the symptoms to ricin exposure .

Data Tables

The following table summarizes key findings related to the biological activity and detection of this compound:

| Study | Method | Sample Type | Ricinine Concentration (ng/mL) | Outcome |

|---|---|---|---|---|

| Study 1 | LC-MS/MS | Serum | 16.5 (6 hours post-exposure) | Fatality |

| Study 2 | LC-MS/MS | Urine | 81.1 (7 hours post-exposure) | Recovery |

| Study 3 | Mass Spec | Blood/Urine | Varies (depends on exposure level) | Varies |

Propriétés

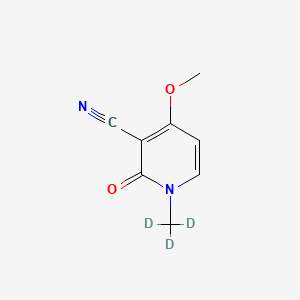

IUPAC Name |

4-methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745992 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-77-8 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is ricinine-d3 used instead of ricin itself in analytical methods for ricin exposure?

A1: Ricin, a highly toxic protein derived from the castor bean plant (Ricinus communis), presents analytical challenges due to its large size and glycosylated nature, making it difficult to detect directly in biological samples []. Ricinine, a smaller alkaloid also found in castor beans, serves as a more readily detectable surrogate marker for ricin exposure []. Using a deuterated form like this compound provides an internal standard for mass spectrometry analysis, enhancing accuracy and reliability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.